5-Methyl-2-(2,2,2-trifluoroethoxy)phenol
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Overview
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the chemical formula C9H9F3O2. It features a benzene ring substituted with a methyl group at the 5-position and a trifluoroethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the phenol ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
5-Methyl-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenol: Lacks the methyl group at the 5-position.
5-Methyl-2-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: Feature additional trifluoroethoxy groups.
Uniqueness
5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both a methyl group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKGOBVZGQKTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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